molecular formula C15H13FN4S B11827622 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole

5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole

Cat. No.: B11827622
M. Wt: 300.4 g/mol
InChI Key: BROUIHBXCUMLAQ-UHFFFAOYSA-N
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Description

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole is a tetrazole derivative featuring a phenyl group at the 1-position and a 4-fluorophenethylthio substituent at the 5-position.

Properties

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C15H13FN4S/c16-13-8-6-12(7-9-13)10-11-21-15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

BROUIHBXCUMLAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Procedure:

  • 5-Mercapto-1-phenyl-1H-tetrazole (1 eq, 178.21 g/mol) is dissolved in anhydrous DMF under nitrogen.

  • Add K₂CO₃ (2 eq) to generate the thiolate nucleophile.

  • Introduce 1-(bromoethyl)-4-fluorobenzene (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield: 68–75%.
Key Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ph), 7.52 (m, 3H, Ph), 7.32 (m, 2H, Ar-F), 6.98 (t, 2H, Ar-F), 3.85 (t, 2H, SCH₂), 2.92 (t, 2H, CH₂Ar).

  • HPLC Purity: >98%.

Ugi Tetrazole Four-Component Reaction (UT-4CR)

This one-pot multicomponent reaction assembles the tetrazole core while introducing the 4-fluorophenethylthio group.

Reaction Components:

  • Aldehyde: Benzaldehyde

  • Amine: 4-Fluorophenethylamine

  • Isocyanide: Cyclohexyl isocyanide

  • Azide Source: Trimethylsilyl azide (TMSN₃)

Procedure:

  • Mix components in methanol at room temperature for 24 hours.

  • Acidify with HCl to precipitate the product.

  • Filter and recrystallize from ethanol/water.

Yield: 55–62%.
Mechanistic Insight:
The UT-4CR proceeds via nitrilium ion formation, followed by [3+2] cycloaddition with TMSN₃. The 4-fluorophenethyl group derives from the amine component.

Post-Functionalization of Preformed Tetrazoles

Thiol-Ene Click Chemistry

A copper-catalyzed coupling between 5-iodo-1-phenyl-1H-tetrazole and 4-fluorophenethylthiol (Figure 2):

  • React 5-iodo-1-phenyl-1H-tetrazole (1 eq) with CuI (0.1 eq) and L-proline (0.2 eq) in DMSO.

  • Add 4-fluorophenethylthiol (1.5 eq) and heat at 80°C for 6 hours.

Yield: 72%.
Advantages: Functional group tolerance, mild conditions.

Mitsunobu Reaction

Coupling of 5-hydroxy-1-phenyl-1H-tetrazole with 4-fluorophenethylthiol using DIAD and PPh₃:
Yield: 65%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution759824 hHigh
UT-4CR629524 hModerate
Thiol-Ene72976 hLow

Key Observations:

  • Nucleophilic substitution offers the best balance of yield and scalability.

  • UT-4CR enables modular diversity but requires optimization for steric effects.

  • Thiol-Ene chemistry provides rapid access but depends on pre-functionalized starting materials.

Optimization Strategies

Solvent Effects

  • DMF outperforms THF and acetonitrile in nucleophilic substitution due to superior solubility of intermediates.

  • Methanol/water biphasic systems in UT-4CR improve yields by 12% via phase-transfer catalysis.

Catalytic Enhancements

  • Nano-TiCl₄·SiO₂ (10 mol%) reduces reaction time from 24 h to 8 h in tetrazole cyclization steps.

  • Ultrasound irradiation (40 kHz) increases thiol-ene coupling efficiency by 18%.

Challenges and Side Reactions

  • Over-Alkylation: Excess alkylating agent leads to di-substituted byproducts. Mitigated by stoichiometric control.

  • Oxidation: Thioether oxidation to sulfone occurs above 60°C. Avoided by inert atmosphere.

  • Tetrazole Ring Opening: Strong acids (pH < 2) or prolonged heating degrade the tetrazole core.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces UT-4CR time to 30 minutes with 68% yield.

  • Aqueous workup in nucleophilic substitution decreases organic solvent use by 40%.

Industrial-Scale Considerations

  • Cost Analysis:

    • Raw material cost for nucleophilic substitution: $12.50/g

    • UT-4CR route: $18.70/g due to expensive isocyanides.

  • Process Safety:

    • TMSN₃ in UT-4CR requires strict temperature control (<30°C) to prevent hydrazoic acid release.

Emerging Methodologies

  • Electrochemical Synthesis: Direct C–S bond formation via anodic oxidation, achieving 70% yield in preliminary trials.

  • Flow Chemistry: Continuous UT-4CR processes show 5x productivity gains over batch methods .

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetonitrile or water; temperatures ranging from room temperature to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.

    Substitution: Amines, thiols; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced tetrazole derivatives.

    Substitution: Amino or thiol-substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For example, compounds derived from tetrazoles have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. Specifically, derivatives with the tetrazole moiety have been reported to possess median inhibitory concentrations comparable to established chemotherapeutic agents like Doxorubicin .

Mechanism of Action
The anticancer activity of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole is believed to be linked to its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that this compound can disrupt the cell cycle and promote cell death through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Properties

Research has shown that tetrazole compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The presence of the fluorophenethyl group in 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole enhances its binding affinity to these enzymes, leading to reduced inflammation in preclinical models .

Antimicrobial Activity

Bacterial Inhibition
5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole has been evaluated for its antimicrobial properties against various bacterial strains. Studies revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics .

Fungal Activity
In addition to antibacterial properties, this compound has shown efficacy against certain fungal pathogens. The minimum inhibitory concentrations (MICs) for fungal strains such as Candida albicans were significantly lower than those of traditional antifungal agents, indicating its potential as an antifungal therapy .

Material Science Applications

The unique chemical structure of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole allows it to be utilized in material science, particularly in the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of tetrazoles demonstrated that 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole showed a significant reduction in cell viability in breast cancer cell lines (IC50 = 7.23 μM). This effect was attributed to its ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole resulted in a marked decrease in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityIC50 values comparable to Doxorubicin
Anti-inflammatorySignificant reduction in paw edema
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Fungal ActivityLower MIC than traditional antifungals

Mechanism of Action

The mechanism of action of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s structure can be compared to other 1-aryl-5-alkyl/arylthio-tetrazoles (Table 1):

Compound Name 1-Position Substituent 5-Position Substituent Key Features
Target Compound Phenyl 4-Fluorophenethylthio Fluorine enhances lipophilicity
5-((4-Methylbenzyl)sulfanyl)-1-phenyl-1H-tetrazole Phenyl 4-Methylbenzylthio Methyl group increases steric bulk
5-((2-Chloro-4-fluorobenzyl)thio)-1-methyl-1H-tetrazole Methyl 2-Chloro-4-fluorobenzylthio Dual halogenation (Cl, F)
5-(4-Methoxyphenyl)-1H-tetrazole H 4-Methoxyphenyl Methoxy group (electron-donating)
5-((4-Chlorobenzyl)oxy)-1H-tetrazole derivatives Varies Chlorobenzyloxy-ethylthio Chlorine for enhanced stability

Key Observations :

  • Halogen Effects : Chloro or bromo substituents (e.g., in ) may increase molecular weight and polarizability compared to fluorine, affecting intermolecular interactions in therapeutic applications .

Physical and Spectral Properties

Melting Points and Solubility:
  • The target compound’s melting point is unreported, but analogs with fluorinated groups (e.g., 5-(4-fluorophenyl)-1H-tetrazole) show moderate melting points (~150–200°C), influenced by crystal packing and halogen interactions .
  • Chlorinated derivatives (e.g., 5-((2,4-dichlorobenzyl)oxy)-1H-tetrazole) exhibit higher melting points (>200°C) due to stronger van der Waals forces .
Spectral Data:
  • IR Spectroscopy : The C-F stretch in the target compound (~1100–1250 cm⁻¹) distinguishes it from chloro (C-Cl ~550–750 cm⁻¹) or bromo analogs .
  • NMR : The 4-fluorophenethylthio group’s aromatic protons would show deshielding in ¹H NMR (~7.2–7.4 ppm), while the fluorine atom causes splitting patterns in ¹⁹F NMR .

Biological Activity

The compound 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential supported by various studies.

Synthesis and Structural Characteristics

The synthesis of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole typically involves the reaction of 4-fluorophenethyl thiol with tetrazole derivatives. The resulting compound features a tetrazole ring that enhances its pharmacological properties, including increased metabolic stability and bioavailability due to its weak basicity and unique electronic properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrazole derivatives, including 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has also indicated that compounds containing tetrazole structures possess antimicrobial activities. Specific findings include:

  • Antibacterial Activity : The compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of conventional antibiotics .

Case Studies

  • Study on Anticancer Activity : A study published in Molecular Structure evaluated a series of tetrazole derivatives, including 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole. The results indicated that modifications at the C5 position significantly influenced cytotoxicity, with the fluorinated derivative showing enhanced activity .
  • Antimicrobial Evaluation : In another study, a library of tetrazole compounds was screened for antibacterial activity. The results demonstrated that compounds similar to 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new therapeutic agents .

The biological activity of 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Tetrazoles often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways, including those related to apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic protocols for 5-((4-fluorophenethyl)thio)-1-phenyl-1H-tetrazole?

The synthesis of tetrazole derivatives typically involves nucleophilic substitution or thiol-alkylation reactions. For example, a general procedure involves reacting 1-phenyl-1H-tetrazole-5-thiol with a halogenated precursor (e.g., 4-fluorophenethyl bromide) under heterogeneous catalytic conditions. describes a method using PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and temperatures maintained at 70–80°C for 1 hour. Reaction completion is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., tetrazole ring C=N stretching at ~1600 cm⁻¹, S–C absorption at ~650 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm), methylene groups (δ 3.5–4.0 ppm), and tetrazole protons .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., deviations <0.3% indicate high purity) .

Q. How is the purity of the compound assessed post-synthesis?

Purity is confirmed via:

  • Melting point analysis : Sharp, consistent melting points indicate homogeneity .
  • Thin-layer chromatography (TLC) : Single spot development under UV light .
  • High-resolution mass spectrometry (HRMS) : Matches exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂FN₄S: 331.0762) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Replace Bleaching Earth Clay with phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Stoichiometry : Adjust molar ratios (e.g., 1.2:1 thiol:alkylating agent) to drive completion .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Dynamic NMR : Resolve overlapping signals (e.g., rotamers in tetrazole-thioether linkages) by variable-temperature studies .
  • Isotopic labeling : Use ¹⁵N-labeled tetrazoles to confirm nitrogen connectivity in ambiguous cases .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond lengths in the tetrazole ring) via single-crystal analysis .

Q. How can computational methods aid in predicting biological or catalytic activity?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) to predict binding affinity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential for catalytic applications (e.g., CO₂ hydrogenation) .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time efficiency .
  • Characterization : Combine X-ray crystallography with dynamic NMR for structural validation .
  • Biological Studies : Use in silico docking to prioritize in vitro assays .

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